molecular formula C10H11Cl2NO B271322 N-(2,4-dichlorophenyl)butanamide

N-(2,4-dichlorophenyl)butanamide

Cat. No.: B271322
M. Wt: 232.1 g/mol
InChI Key: NBPPYGBAWSOAMG-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound demonstrates a distinctive arrangement where the butanamide chain is covalently attached to the nitrogen atom that bridges to the dichlorophenyl ring system. The compound exhibits specific geometric parameters that reflect the influence of chlorine substitution at the 2 and 4 positions of the phenyl ring. According to computational analyses, the molecular structure maintains an exact mass of 231.0217694 Da, with the IUPAC designation as this compound.

Crystallographic investigations of related dichlorophenyl amides provide valuable insights into the structural behavior of this compound class. The crystal structure analysis of N-(2,4-dichlorophenyl)benzamide reveals that the conformations of the N—H and C=O bonds adopt an anti configuration, which represents a common structural motif observed across benzanilide derivatives. This anti conformation influences the overall molecular geometry and affects intermolecular interactions within the crystal lattice.

The crystallographic data for similar compounds demonstrate specific bond lengths and angles that characterize the amide functionality. In N-(3,4-dichlorophenyl)-3-oxobutanamide, crystallographic analysis reveals C—N bond lengths of 1.407(2) Å and 1.346(2) Å, with a C—N—C bond angle of 126.9(13)°. These parameters indicate the planar nature of the amide group and the degree of resonance stabilization present in the system.

Structural Parameter Value Reference
Molecular Weight 232.10 g/mol
Exact Mass 231.0217694 Da
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Rotatable Bonds 3
XLogP3 3

Quantum Mechanical Calculations for Electronic Structure Elucidation

Quantum mechanical calculations provide essential insights into the electronic structure and properties of this compound. The computed properties reveal significant electronic characteristics that influence the compound's behavior and interactions. The XLogP3 value of 3 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics. This parameter directly correlates with the compound's potential bioavailability and distribution properties.

Semi-empirical quantum chemical methods, particularly Austin Model 1 (AM1) and Parametrization Model 6 (PM6), have been successfully employed for structural optimization of related dichlorophenyl compounds. These computational approaches describe conformational preferences and crystal packing arrangements, providing valuable predictions for molecular behavior. The parametric molecular electrostatic potential (PMEP) calculations using AM1 methods demonstrate the involvement of oxygen and chlorine atoms in crystal packing interactions.

The electronic structure calculations reveal the influence of chlorine substitution on the overall electron distribution within the molecule. The presence of two chlorine atoms at the 2 and 4 positions creates an asymmetric electron density distribution, affecting both the reactivity and binding properties of the compound. Molecular orbital calculations indicate intramolecular charge transfer interactions that stabilize specific conformational arrangements.

The computational analysis of bond lengths and angles provides theoretical validation for experimental crystallographic data. The optimized geometries from both AM1 and PM6 methods show excellent agreement with X-ray crystal data, confirming the reliability of quantum mechanical predictions for this compound class. The calculations also reveal the aromaticity of the phenyl ring system, which can be quantified using HOMED (Harmonic Oscillator Model of Aromaticity) calculations.

Comparative Analysis with Ortho- and Para-Substituted Dichlorophenyl Analogs

Comparative structural analysis with related dichlorophenyl analogs reveals significant differences in molecular properties and behavior patterns. N-(4-chlorophenyl)butanamide, containing only para-chlorine substitution, exhibits a molecular weight of 197.66 g/mol, substantially lower than the dichlorinated analog. This difference reflects the additional chlorine atom's contribution to both molecular mass and electronic properties.

The substitution pattern significantly influences the compound's physical and chemical characteristics. N-(2-chlorophenyl)-3-methylbutanamide, featuring ortho-chlorine substitution with an additional methyl group, demonstrates a molecular weight of 211.69 g/mol. The comparison reveals how different substitution patterns affect overall molecular architecture and properties.

Positional isomers provide particularly valuable insights into structure-activity relationships. N-(3,4-dichlorophenyl)-3-oxobutanamide represents a positional isomer where chlorine atoms occupy the 3 and 4 positions rather than 2 and 4. Crystallographic analysis of this isomer reveals distinctive packing arrangements and hydrogen bonding patterns. The compound crystallizes in the orthorhombic space group Pbca with specific unit cell parameters: a = 9.7171(4) Å, b = 8.2834(5) Å, c = 27.4857(16) Å.

Compound Molecular Formula Molecular Weight Substitution Pattern
This compound C₁₀H₁₁Cl₂NO 232.10 g/mol 2,4-dichloro
N-(4-chlorophenyl)butanamide C₁₀H₁₂ClNO 197.66 g/mol 4-chloro
N-(3,4-dichlorophenyl)-3-oxobutanamide C₁₀H₉Cl₂NO₂ 246.08 g/mol 3,4-dichloro
N-(2-chlorophenyl)-3-methylbutanamide C₁₁H₁₄ClNO 211.69 g/mol 2-chloro + methyl

The intermolecular interactions differ significantly among these analogs. In N-(3,4-dichlorophenyl)-3-oxobutanamide, the nitrogen atom forms intermolecular hydrogen bonds (N—H⋯O) with symmetry-related carbonyl oxygen atoms, creating one-dimensional chains along crystallographic directions. These interactions contribute to crystal stability and influence the compound's physical properties such as melting point and solubility.

Halogen-halogen interactions also play crucial roles in crystal packing. Cl⋯Cl contacts with distances of 3.4364(8) Å have been observed in related structures, contributing to overall crystal stability. These interactions represent important secondary forces that influence solid-state properties and may affect dissolution and bioavailability characteristics.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.1 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)butanamide

InChI

InChI=1S/C10H11Cl2NO/c1-2-3-10(14)13-9-5-4-7(11)6-8(9)12/h4-6H,2-3H2,1H3,(H,13,14)

InChI Key

NBPPYGBAWSOAMG-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural analogs and their molecular characteristics:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence Source
N-(2,4-Dichlorophenyl)butanamide C₁₀H₁₀Cl₂NO 244.10 Butanamide, 2,4-dichlorophenyl Inferred
4-(2,4-Dichlorophenoxy)-N-(2-ethylphenyl)butanamide C₁₈H₁₉Cl₂NO₂ 352.26 Phenoxy linker, 2-ethylphenyl
N-(2,4-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide C₁₄H₁₃Cl₂NO₂S 354.23 Sulfonamide, 2,4-dimethylbenzenesulfonyl
4-(2,4-Dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide C₁₈H₁₆Cl₂NO₄ 397.23 Benzodioxin ring, phenoxy linker
N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide C₁₈H₁₆Cl₂NO₃ 366.24 Acetylphenyl, phenoxy linker

Key Observations :

  • Phenoxy vs.
  • Sulfonamide vs. Butanamide : Sulfonamide derivatives (e.g., ) introduce a sulfonyl group, enhancing hydrogen-bonding capacity and acidity (pKa ~10–11), which may alter solubility and protein interactions.
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, acetyl) on aryl rings increase electrophilicity, while bulky groups (e.g., benzodioxin in ) may hinder rotational freedom .

Physical and Chemical Properties

  • Solubility: Moderately soluble in ethanol and chloroform, as inferred from recrystallization methods .
  • Melting Points : Sulfonamide derivatives (e.g., ) have higher melting points (>150°C) due to strong intermolecular hydrogen bonds, whereas butanamides may exhibit lower melting ranges.

Preparation Methods

Acyl Chloride Coupling

The most common method involves reacting 2,4-dichloroaniline with butyryl chloride under basic conditions:

Procedure :

  • Dissolve 2,4-dichloroaniline (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) as a base to scavenge HCl.

  • Slowly add butyryl chloride (1.1 eq) at 0°C.

  • Warm to room temperature and stir for 6–12 hours.

  • Purify via column chromatography (hexane/ethyl acetate).

Key Data :

ParameterValueSource
Yield78–85%
Reaction Time6–12 hours
Purity (HPLC)>98%

Mechanism : Nucleophilic acyl substitution facilitated by the amine attacking the electrophilic carbonyl carbon.

Coupling Reagent-Mediated Synthesis

For higher yields and milder conditions, coupling agents like HATU or EDCI are employed:

Procedure :

  • Mix 2,4-dichloroaniline (1.0 eq) and butyric acid (1.1 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir at room temperature for 4–6 hours.

  • Quench with water and extract with ethyl acetate.

Key Data :

ParameterValueSource
Yield90–92%
Reaction Time4–6 hours
Catalyst Efficiency98% atom economy

Advantages : Avoids handling corrosive acyl chlorides and improves functional group tolerance.

Microwave-Assisted Synthesis

Reduces reaction time significantly:

  • Conditions : 100°C, 20 minutes, 300 W microwave irradiation.

  • Yield : 88%.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica) catalyze amide bond formation in non-aqueous media:

ParameterValueSource
Yield70–75%
Temperature40°C

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety:

Procedure :

  • Continuous flow reactor setup for 2,4-dichloroaniline and butyryl chloride.

  • In-line quenching with aqueous NaHCO₃.

  • Automated liquid-liquid extraction and distillation.

Optimization Metrics :

ParameterValueSource
Throughput50 kg/day
Purity>99%
Waste Reduction40% vs. batch process

Reaction Optimization

Solvent Effects

Polar aprotic solvents (DMF, DCM) enhance reaction rates:

SolventYield (%)Reaction Time (h)
DMF924
THF788
Toluene6512

Catalyst Screening

Bases influence reaction efficiency:

BaseYield (%)Byproduct Formation
Triethylamine

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